molecular formula C11H15Cl2N B2708139 N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine CAS No. 893577-89-4

N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine

Cat. No. B2708139
CAS RN: 893577-89-4
M. Wt: 232.15
InChI Key: YYWPKCAVUSXFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “METHYL N-(3,4-DICHLOROPHENYL)-N-HYDROXYCARBAMATE” has a linear formula of C8H7Cl2NO3 and a molecular weight of 236.056 . Another compound, “METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE”, has a linear formula of C8H7Cl2NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. For “METHYL N-(3,4-DICHLOROPHENYL)-N-HYDROXYCARBAMATE”, the molecular weight is 236.056 . For “METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE”, the molecular weight is 220.056 .

Scientific Research Applications

Expedient Synthesis of N-Methyl- and N-Alkylamines

The development of cost-effective methods for the synthesis of N-methyl- and N-alkylamines is crucial due to their extensive use in life-science molecules. A study by Senthamarai et al. (2018) discusses an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process allows for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules, highlighting the importance of such compounds in regulating molecular activities (Senthamarai et al., 2018).

Catalytic Amination of Biomass-Based Alcohols

Amines play a pivotal role in the chemical industry, and their synthesis often involves ammonia. An alternative method involves the catalytic amination of biomass-based alcohols, presenting an environmentally friendly approach. Pera‐Titus and Shi (2014) discuss various processes, including hydroamination and reductive amination, that have been developed for amine synthesis, offering insights into sustainable chemical production (Pera‐Titus & Shi, 2014).

Oxidation Products of Antioxidants

Rapta et al. (2009) investigate the oxidation of N,N′-substituted p-phenylenediamines, significant in the rubber industry as antioxidants. Their study provides electrochemical and spectroscopic insights into the formation of oxidation products, which are crucial for understanding the stability and degradation of these materials (Rapta et al., 2009).

Synthesis of Aromatic Poly(Amine-Imide)s

The synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units demonstrates the application of N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine in material science. Cheng et al. (2005) elaborate on the preparation of these polymers, which exhibit good solubility, thermal stability, and electrochromic characteristics, suggesting their potential in electronic applications (Cheng et al., 2005).

Continuous Chemoselective Methylation

Oku et al. (2004) explore the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This method signifies advancements in the chemoselectivity of methylation reactions, pivotal for the synthesis of N-methylated amino alcohols and diamines, showcasing the chemical versatility of amines in synthesis processes (Oku et al., 2004).

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWPKCAVUSXFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl[(3,4-dichlorophenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.